3,4-Diphenylpyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Modern Organic Chemistry and Synthesis

The inherent chirality of many pyrrolidine derivatives is a key feature, as the spatial orientation of substituents can significantly influence biological activity by affecting how the molecule binds to target proteins. researchgate.netnih.gov This has made pyrrolidine scaffolds crucial in the development of enantiopure compounds for various therapeutic applications. smolecule.com

Furthermore, the pyrrolidine moiety is a common feature in numerous natural products, particularly alkaloids isolated from plants and microorganisms, which exhibit a wide range of biological activities. frontiersin.orgnih.gov Its presence in both natural and synthetic compounds highlights its versatility and importance in the ongoing search for novel therapeutic agents. tandfonline.commdpi.com The chemical flexibility of pyrrolidine also allows it to act as an isostere for other heterocyclic rings, further expanding its utility in drug design. tandfonline.com

Historical Context and Evolution of Research on 3,4-Diphenylpyrrolidine as a Core Structure

Research into this compound and its derivatives has evolved significantly, driven by their potential applications in various fields of chemistry. Early investigations, particularly in the latter half of the 20th century, focused on the synthesis and exploration of chiral C2-symmetric ligands for asymmetric catalysis. smolecule.com The rigid framework created by the two phenyl groups at the 3 and 4-positions of the pyrrolidine ring proved to be highly effective in controlling the stereochemical outcome of reactions. smolecule.com

A notable application that brought prominence to this scaffold was its use in asymmetric dihydroxylation and α-chlorination reactions, where it demonstrated the ability to induce high enantioselectivity. smolecule.com This success spurred further research into its use as a building block for the synthesis of complex, enantiopure molecules, including those with potential pharmaceutical applications. smolecule.commdpi.com

More recently, research has expanded to explore the biological activities of this compound derivatives themselves. For instance, novel series of cis-3,4-diphenylpyrrolidines have been designed and investigated as inverse agonists for the retinoic acid-related orphan receptor γt (RORγt), a target relevant to autoimmune diseases. nih.govresearchgate.net In these studies, the cis-configuration of the diphenylpyrrolidine scaffold helps to create a specific "U-shaped" conformation that is beneficial for its interaction with the receptor. nih.govresearchgate.net The binding mode of these compounds has been further elucidated through X-ray crystallography, providing valuable insights for future drug design. nih.gov

Structural Elucidation and Naming Conventions of this compound and its Stereoisomers

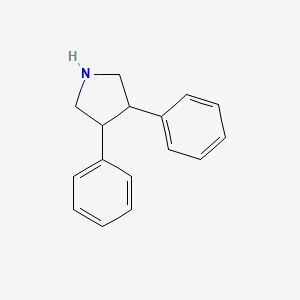

The structure of this compound is characterized by a five-membered pyrrolidine ring with phenyl groups attached to the carbon atoms at positions 3 and 4. The molecular formula of the parent compound is C₁₆H₁₇N. smolecule.com The presence of two stereogenic centers at C3 and C4 means that this compound can exist as multiple stereoisomers.

The naming of these stereoisomers follows the Cahn-Ingold-Prelog (CIP) priority system, which assigns an absolute configuration of 'R' (from the Latin rectus, meaning right) or 'S' (from the Latin sinister, meaning left) to each chiral center. lumenlearning.comnih.gov The priority of the substituents around the chiral carbon is determined based on atomic number. lumenlearning.com

The relative stereochemistry of the two phenyl groups is described using the terms cis and trans. In the cis isomer, the phenyl groups are on the same side of the pyrrolidine ring, while in the trans isomer, they are on opposite sides. The combination of the absolute configurations at C3 and C4 determines the specific stereoisomer. For example, (3R,4R)-3,4-diphenylpyrrolidine and (3S,4S)-3,4-diphenylpyrrolidine are enantiomers of each other and represent the trans configuration. Similarly, (3R,4S)-3,4-diphenylpyrrolidine is the meso compound, representing the cis configuration.

The IUPAC nomenclature precisely defines the structure, including the stereochemistry. For instance, the name (3R,4R)-rel-3,4-diphenylpyrrolidine indicates a racemic mixture of the (3R,4R) and (3S,4S) enantiomers. smolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-diphenylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUJZQHVIDHUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Diphenylpyrrolidine and Its Derivatives

Retrosynthetic Analysis Approaches to the 3,4-Diphenylpyrrolidine Skeleton

Retrosynthetic analysis provides a logical framework for deconstructing the this compound target to identify potential starting materials and synthetic strategies. The core structure, a five-membered nitrogen-containing ring with phenyl groups at the 3 and 4 positions, suggests several viable disconnection points.

A primary approach involves disconnecting the C-N bonds, which simplifies the heterocyclic ring into an acyclic precursor. This leads to a 1,4-difunctionalized carbon backbone, specifically a 2,3-diphenyl-1,4-butanedial derivative or a related species like a 1,4-dihalide or 1,4-diol, which can be cyclized with a primary amine.

Another powerful strategy involves the disconnection of the C3-C4 bond. This approach is particularly insightful as it breaks the molecule into two single-phenyl units. This suggests a synthesis based on the coupling of two identical C1-C6-phenyl fragments, such as those derived from phenylacetic acid esters. This pathway is the foundation for oxidative coupling methods.

For stereoselective syntheses, a cycloaddition-based retrosynthesis is often employed. The pyrrolidine (B122466) ring can be viewed as the product of a [3+2] cycloaddition. This deconstructs the ring into a two-atom component (a dipolarophile, such as stilbene) and a three-atom component (a 1,3-dipole, like an azomethine ylide). The use of chiral catalysts in such reactions can effectively control the stereochemistry of the newly formed chiral centers.

Classical and Established Routes to Racemic 3,4-Diphenylpyrrolidinethieme-connect.com

The preparation of racemic this compound has been well-established through robust, multi-step sequences that are effective for producing the compound without control of its absolute stereochemistry.

Strategies Involving Reduction of Cyclic Imidesthieme-connect.com

A common and reliable method for synthesizing 3,4-diphenylpyrrolidines involves the chemical reduction of a corresponding cyclic imide precursor, namely 3,4-diphenylsuccinimide. This method is advantageous due to the relative stability and accessibility of the imide intermediate.

The synthesis begins with dl-2,3-diphenylsuccinic acid, which is condensed with a primary amine (e.g., benzylamine) or ammonia (B1221849) to form the N-substituted or N-unsubstituted 3,4-diphenylsuccinimide. thieme-connect.com The crucial step is the reduction of the two carbonyl groups of the imide ring. A particularly effective reagent system for this transformation is sodium borohydride (B1222165) combined with iodine (NaBH4/I2), which efficiently reduces the cyclic imide to the desired this compound. thieme-connect.com The choice of the starting amine for the imide formation determines the final substituent on the pyrrolidine nitrogen.

Table 1: Synthesis of 3,4-Diphenylpyrrolidines via Cyclic Imide Reduction

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| Imide Formation | dl-2,3-Diphenylsuccinic acid, Primary Amine | Heat | N-substituted 3,4-diphenylsuccinimide | Good |

Methods Utilizing Oxidative Coupling Precursorsthieme-connect.com

An alternative and fundamental approach to the this compound skeleton begins with the construction of the key C3-C4 bond through an oxidative coupling reaction. thieme-connect.comumich.edu This strategy typically uses readily available phenylacetic acid derivatives as starting materials.

In a representative procedure, ethyl phenylacetate (B1230308) is treated with a titanium(IV) chloride and triethylamine (B128534) (TiCl4/Et3N) mixture at low temperatures. thieme-connect.comumich.edu This combination promotes the formation of a titanium enolate, which then undergoes an oxidative dimerization to form diethyl 2,3-diphenylsuccinate. umich.edu This reaction is highly diastereoselective, predominantly yielding the dl-diastereomer over the meso form. umich.edu The resulting succinate (B1194679) diester can then be hydrolyzed to dl-2,3-diphenylsuccinic acid, which serves as the direct precursor for the cyclic imide route described previously. thieme-connect.com

Table 2: Synthesis of 2,3-Diphenylsuccinate via Oxidative Coupling

| Reactant | Reagents/Conditions | Product | Diastereoselectivity | Yield |

|---|

Stereoselective and Asymmetric Synthesis of this compound Enantiomers and Diastereomersthieme-connect.comsmolecule.comwhiterose.ac.uksemanticscholar.orgnih.gov

The demand for enantiomerically pure 3,4-diphenylpyrrolidines, primarily for use as chiral ligands and auxiliaries in asymmetric catalysis, has driven the development of sophisticated stereoselective synthetic methods. thieme-connect.comsmolecule.com These strategies can be broadly categorized into those that establish the pyrrolidine ring enantioselectively and those that control the relative stereochemistry of the substituents.

Enantioselective Catalytic Approaches to Pyrrolidine Ring Formationnih.govnih.govrsc.orgmappingignorance.org

Modern synthetic chemistry offers powerful tools for constructing chiral molecules directly. For pyrrolidines, catalytic asymmetric cycloaddition reactions are among the most elegant and atom-economical methods. mappingignorance.org

One of the most prominent strategies is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides . rsc.orgmappingignorance.org In this approach, an azomethine ylide, generated in situ from an amino acid and an aldehyde, reacts with a dipolarophile. To create a this compound, (E)-stilbene would serve as the dipolarophile. The reaction is guided by a chiral catalyst, often a complex of copper(I) or silver(I) with a chiral ligand, which orchestrates the cycloaddition to produce a highly enantioenriched pyrrolidine product. mappingignorance.org The stereochemical outcome can be tuned by selecting the appropriate catalyst and reaction conditions. mappingignorance.org

Another advanced method is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines. nih.gov This reaction involves a zwitterionic Pd-TMM intermediate that adds to an imine. The subsequent ring closure is directed by a chiral phosphoramidite (B1245037) ligand on the palladium center, yielding chiral pyrrolidines. nih.gov By choosing an appropriately substituted imine, this method can provide access to complex pyrrolidine structures with high enantioselectivity. nih.gov

SOMO-catalysis represents another frontier in pyrrolidine synthesis. nih.gov This method uses an imidazolidinone organocatalyst and an oxidant to generate a transient, chiral enamine radical cation from a β-amino aldehyde. This species can then engage in an enantioselective [3+2] coupling with an olefin, leading to a complex and stereochemically rich pyrrolidine structure after a radical-polar crossover and ring closure sequence. nih.gov

Table 3: Overview of Enantioselective Catalytic Methods for Pyrrolidine Synthesis

| Method | Key Intermediates | Catalyst Type | Key Feature |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Chiral Cu(I) or Ag(I) Complexes | High stereoselectivity, potential for four new stereocenters. mappingignorance.org |

| Pd-Catalyzed [3+2] Cycloaddition | Pd-Trimethylenemethane Complex | Chiral Ligand-Palladium Complex | Stepwise cycloaddition with imines. nih.gov |

Diastereoselective Control in this compound Synthesiswhiterose.ac.uksemanticscholar.orgnih.gov

Achieving control over the relative stereochemistry of the two phenyl groups (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). In most synthetic approaches to 3,4-disubstituted pyrrolidines, the formation of the trans diastereomer is thermodynamically favored over the cis isomer due to reduced steric strain.

Many synthetic methods, including the 1,3-dipolar cycloadditions and Michael addition-based routes, show a strong intrinsic preference for yielding the trans product. researchgate.net For example, the alkylation of lactams derived from pyroglutamic acid has been shown to proceed with high diastereoselectivity, producing the trans product. researchgate.net Similarly, Lewis acid-promoted [4+2] cycloadditions of nitroalkenes with chiral vinyl ethers can afford cyclic precursors to pyrrolidines with excellent diastereocontrol. researchgate.net

The diastereoselectivity can often be influenced by the choice of catalyst, solvent, and temperature. For instance, in the synthesis of nitropyrrolizidines via 1,3-dipolar cycloadditions of azomethine ylides, the reaction with maleimides afforded products with high diastereoselectivity. researchgate.net The ability to direct the formation of a specific diastereomer is a key element in the synthesis of complex molecules where multiple stereocenters must be set with precision. nih.gov While the trans isomer is more common, specific strategies employing rigid cyclic precursors or intramolecular constraints can be used to favor the formation of the less stable cis isomer if desired.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries represents a powerful strategy for controlling the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct the formation of a specific stereoisomer. After the desired transformation, the auxiliary is typically removed and can often be recovered for reuse.

One notable method for the enantioselective synthesis of 3,4-disubstituted pyrrolidines involves the 1,3-dipolar cycloaddition of chiral azomethine ylides. In this approach, N-oxides derived from aminosugars act as precursors for the chiral ylide. When these N-oxides are treated with a strong base like lithium diisopropylamide (LDA) in the presence of a dipolarophile such as trans-stilbene, a [3+2] cycloaddition occurs. This reaction yields enantiomerically enriched trans-3,4-diphenylpyrrolidines after the removal of the chiral auxiliary. The rigidity of the aminosugar-based auxiliary is crucial for achieving good diastereofacial control during the cycloaddition. d-nb.info For instance, N-oxides derived from methyl anhydro-mannopyranoside and -allopyranoside derivatives have been shown to be effective. d-nb.info

| Entry | N-oxide Precursor | Dipolarophile | Diastereomeric Ratio (major:minor) | Yield (major isomer) |

| 1 | from methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside | trans-stilbene | 85:15 | 45% |

| 2 | from methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside | trans-stilbene | 75:25 | 42% |

| Data derived from studies on cycloadditions using aminosugar-derived N-oxides. d-nb.info |

Another effective chiral auxiliary-mediated approach is the [4+2] cycloaddition between chiral vinyl ethers and nitroalkenes. This method has been successfully employed for the enantioselective synthesis of various substituted pyrrolidines. Specifically, the synthesis of (3S,4S)-3,4-diphenylpyrrolidine was achieved with exceptional stereocontrol. The reaction involves the Lewis acid-promoted cycloaddition of a chiral vinyl ether, derived from an optically active alcohol like (R)-2,2-diphenylcyclopentanol, with (E)-1-nitro-2-phenylethene. The resulting cyclic nitronate is then reduced, typically via catalytic hydrogenation, to afford the target pyrrolidine derivative in high enantiomeric purity. A key advantage of this method is the ability to recover the chiral auxiliary in nearly quantitative yields after the hydrogenation step.

Novel and Emerging Synthetic Pathways to this compound Architectures

Modern organic synthesis continually seeks more efficient, atom-economical, and environmentally benign methods. Research into the synthesis of pyrrolidine scaffolds has led to the development of novel pathways, including multicomponent reactions and protocols guided by the principles of green chemistry.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all components, offer significant advantages in terms of efficiency and complexity generation. epfl.chjppres.com One such strategy has been developed for the synthesis of highly functionalized diphenylpyrrolidine derivatives. rsc.org

A copper-catalyzed three-component reaction between benzaldehyde, diethyl aminomalonate, and a phenyl-substituted butenoate ester yields a complex pyrrolidine structure. rsc.org This reaction proceeds under mild conditions at room temperature, and after the initial stirring of the aldehyde, aminomalonate, and catalyst, the butenoate is added to complete the transformation. The resulting product, diethyl 4-methoxyoxalyl-3,5-diphenylpyrrolidine-2,2-dicarboxylate, features the core diphenylpyrrolidine ring system constructed in a single, efficient step. rsc.org

| Component 1 | Component 2 | Component 3 | Catalyst System | Product |

| Benzaldehyde | Diethyl aminomalonate | 2-Oxo-4-phenyl-but-3-enoic acid methyl ester | Copper(II) trifluoromethanesulfonate (B1224126) / Chiral phosphine (B1218219) ligand | Diethyl 4-methoxyoxalyl-3,5-diphenylpyrrolidine-2,2-dicarboxylate |

| Illustrative example of a three-component reaction to form a diphenylpyrrolidine derivative. rsc.org |

While many MCRs produce related heterocyclic structures, the direct application to the simpler this compound is less common. However, tandem sequences, such as the copper-catalyzed three-component amination/cyanation/alkylation of primary amine-tethered alkynes, demonstrate the power of MCRs to build functionalized pyrrolidine rings in one pot. nih.gov

Green Chemistry Principles and Sustainable Synthesis Protocols

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in While specific green protocols for the parent this compound are not widely reported, methods developed for closely related diphenylpyrrolidinone derivatives highlight sustainable approaches that could be adapted.

One such approach involves the use of citric acid, a natural, biodegradable, and inexpensive catalyst, for multicomponent transformations. researchgate.netdntb.gov.ua A one-pot synthesis of ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate analogues has been achieved by grinding acetylene (B1199291) dicarboxylate, aniline, and various aromatic aldehydes with a catalytic amount of citric acid. researchgate.netnih.gov This solvent-free, mechanochemical method is characterized by high yields, short reaction times, and easy product isolation, making it a cost-efficient and environmentally friendly process. researchgate.net

The choice of solvent is another key principle of green chemistry. The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) enamines, for example, was optimized to use ethanol (B145695) as a green solvent instead of more hazardous options like glacial acetic acid or DMF. beilstein-journals.org The use of ethanol not only provided a more environmentally benign system but also led to a dramatic increase in product yield. beilstein-journals.org These examples demonstrate the successful application of green chemistry principles to the synthesis of complex pyrrolidine and pyrrolidinone structures.

Total Synthesis Strategies of Natural Products Featuring the this compound Moiety (if applicable)

The pyrrolidine ring is a common scaffold in many natural products, particularly alkaloids. nih.govmdpi.com However, based on a review of available scientific literature, the specific cis- or trans-3,4-diphenylpyrrolidine moiety does not appear to be a constituent of known, naturally occurring compounds. Instead, this particular scaffold has gained prominence through synthetic chemistry as a valuable pharmacophore for the development of novel, biologically active therapeutic agents. d-nb.inforesearchgate.net For instance, diphenylpyrrolidine derivatives are used as catalysts in the asymmetric total synthesis of some natural products, but the scaffold itself is not incorporated into the final natural product structure. mdpi.com Therefore, this section is not applicable as there are no prominent examples of total syntheses of natural products that feature the this compound core.

Chemical Reactivity and Derivatization of 3,4 Diphenylpyrrolidine

Functionalization Reactions at the Nitrogen Atom of the Pyrrolidine (B122466) Ring

The nitrogen atom of the pyrrolidine ring in 3,4-diphenylpyrrolidine is a secondary amine, which makes it a nucleophilic center. This allows for a variety of functionalization reactions, primarily through N-alkylation and N-acylation, to introduce a wide range of substituents.

N-Alkylation and N-Acylation

N-Alkylation of secondary amines like this compound is a common method to introduce alkyl, arylalkyl, or other hydrocarbon groups onto the nitrogen atom. This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks an alkyl halide or a similar electrophile. The reactivity can be influenced by the choice of the alkylating agent, the solvent, and the presence of a base to neutralize the acid formed during the reaction. For instance, the N-alkylation of related 3-(4-hydroxyphenyl)pyrrolidines with various omega-phenylalkyl halides has been successfully performed to produce potent antagonists for the NMDA receptor subtype NR1A/2B. nih.govacs.org

N-Acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. researchgate.net This transformation is generally robust and high-yielding. researchgate.net The reaction of a secondary amine with an acyl chloride is a classic example of nucleophilic acyl substitution, proceeding through an addition-elimination mechanism. chemguide.co.uk Iodine has been shown to be an effective promoter for the N-acylation of primary and secondary amines with acyl chlorides under solvent-free conditions, offering a mild and efficient method. researchgate.nettandfonline.com These reactions are fundamental in peptide synthesis and for introducing carbonyl-containing functional groups. rsc.org

| Reaction Type | Reagent Class | Product Type | General Conditions |

| N-Alkylation | Alkyl halides (R-X) | Tertiary amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) |

| N-Acylation | Acyl chlorides (RCOCl) | Amide | Base (optional), Solvent (e.g., CH₂Cl₂, THF) |

| N-Acylation | Acid anhydrides ((RCO)₂O) | Amide | Heat or catalyst, Solvent (e.g., Pyridine, DCM) |

Formation of N-Heterocyclic Derivatives

The nitrogen atom of this compound can also serve as a building block for the construction of more complex N-heterocyclic systems. By introducing appropriate functional groups onto the nitrogen, subsequent cyclization reactions can lead to the formation of fused or spiro-heterocyclic structures. While specific examples starting from this compound are not prevalent, the general strategies involve derivatizing the parent amine into a precursor suitable for cyclization.

For example, a derivative of this compound bearing amino or thiol functionalities on its N-substituent could serve as a precursor for the synthesis of larger heterocyclic systems like pteridines or benzothiazoles. The synthesis of pteridines often involves the condensation of a diamine with a 1,2-dicarbonyl compound (Gabriel-Isay condensation). nih.govresearchgate.netijrpr.com Similarly, benzothiazoles can be synthesized through the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives. mdpi.comnih.govnih.govorganic-chemistry.org

Functionalization Reactions at the Phenyl Moieties of this compound

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The pyrrolidinyl group, being an N-alkyl substituent on the phenyl rings (if N-arylated) or a remote alkyl substituent, influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions

In an N-aryl derivative of this compound, the nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring, making the ring more electron-rich and thus more reactive towards electrophiles than benzene. organicchemistrytutor.com This electron-donating effect activates the aromatic ring and directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comaakash.ac.in Even as a remote alkyl substituent, the diphenylpyrrolidine moiety would be weakly activating and ortho, para-directing.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl (-R) or acyl (-COR) group using an alkyl/acyl halide with a Lewis acid catalyst (e.g., AlCl₃).

| Reaction | Electrophile (E+) | Reagents | Expected Position of Substitution |

| Bromination | Br⁺ | Br₂ / FeBr₃ | ortho, para |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | ortho, para |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl / AlCl₃ | ortho, para |

Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com To utilize these reactions, one of the phenyl rings of this compound must first be functionalized with a halide (e.g., Br, I) or a triflate group, typically via electrophilic aromatic substitution as described above. This halo-derivative can then be coupled with various partners.

Suzuki-Miyaura Coupling: This reaction couples the halo-derivative with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond, ideal for creating biaryl structures. youtube.comnih.govnih.govyoutube.com The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the product. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the halo-derivative with a primary or secondary amine. atlanchimpharma.comwikipedia.org This method is a cornerstone for the synthesis of complex aryl amines. researchgate.netresearchgate.net

These reactions significantly expand the synthetic utility of the this compound scaffold, allowing for the attachment of a wide variety of functional groups to the phenyl rings.

Ring Functionalization of the Pyrrolidine Core of this compound

Direct functionalization of the saturated pyrrolidine core, specifically at the C-H bonds, is more challenging than reactions at the nitrogen or the phenyl rings. However, modern synthetic methods have enabled such transformations.

Palladium-catalyzed processes have been developed for the C-H functionalization of pyrrolidines. For example, methods for the regio- and stereoselective C-H arylation of pyrrolidines at the C4 position have been reported using a directing group at the C3 position. acs.orgacs.org Another approach involves the palladium-catalyzed hydroarylation of pyrrolines (the unsaturated version of pyrrolidines) to generate 3-aryl pyrrolidines. researchgate.netchemrxiv.orgnih.gov This suggests that if a double bond were present in the this compound core, it could be a handle for introducing substituents.

Furthermore, redox-neutral α-C–H functionalization of pyrrolidines has been reported, allowing for the introduction of aryl groups at the C2 or C5 positions adjacent to the nitrogen atom. rsc.org These reactions often proceed through the formation of an intermediate iminium ion, which is then attacked by a nucleophile. While direct application to this compound has not been extensively detailed, these advanced methodologies demonstrate the potential for selective modification of the pyrrolidine ring itself, opening avenues for creating novel analogs with diverse substitution patterns on the heterocyclic core. researchgate.netnih.gov

Introduction of Substituents at Unsubstituted Positions

The primary sites for the introduction of new functional groups in this compound are the nitrogen atom and, to a lesser extent, the carbon atoms at the 2- and 5-positions. The nitrogen atom, being a secondary amine, readily undergoes a variety of common transformations.

N-Alkylation and N-Acylation: The nucleophilic nitrogen of the pyrrolidine ring can be readily alkylated or acylated to introduce a wide range of substituents. These reactions are fundamental in modifying the steric and electronic properties of the molecule.

N-Alkylation is typically achieved by reacting this compound with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. nih.govrsc.orggoogle.com This method allows for the introduction of simple alkyl chains as well as more complex functionalized moieties. Another powerful method for N-alkylation is reductive amination , where the pyrrolidine is treated with an aldehyde or ketone in the presence of a reducing agent. wikipedia.orgnih.govcommonorganicchemistry.commasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). commonorganicchemistry.commasterorganicchemistry.com

N-Acylation introduces an acyl group to the nitrogen atom, typically by reaction with an acid chloride or acid anhydride. derpharmachemica.comsemanticscholar.orgnih.gov This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the generated acid. These N-acyl derivatives can serve as key intermediates for further functionalization or can be the target molecules themselves.

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, Et3N) | 1-Alkyl-3,4-diphenylpyrrolidine | nih.govrsc.orggoogle.com |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) | 1-Alkyl-3,4-diphenylpyrrolidine | wikipedia.orgnih.govcommonorganicchemistry.commasterorganicchemistry.com |

| N-Acylation | Acid Chloride or Anhydride, Base (e.g., Et3N, Pyridine) | 1-Acyl-3,4-diphenylpyrrolidine | derpharmachemica.comsemanticscholar.orgnih.gov |

C-H Functionalization: Direct functionalization of the C-H bonds at the 2- and 5-positions of the this compound ring is more challenging due to their lower reactivity compared to the nitrogen atom. However, modern synthetic methods are emerging that allow for such transformations, often employing transition metal catalysis to achieve site-selective C-H activation. While specific examples for this compound are not extensively documented, the principles of C-H functionalization in related heterocyclic systems suggest that this is a plausible, albeit challenging, route for derivatization. rsc.orgnih.govnih.gov

Ring Transformations and Rearrangement Reactions

The pyrrolidine ring in this compound is generally stable. However, under specific conditions, ring transformations, such as ring expansion or contraction, could potentially be induced. Currently, there is a lack of specific documented examples of ring transformations or skeletal rearrangements that start directly from the this compound core in the reviewed literature. General methodologies for ring expansion of pyrrolidines to piperidines or azepanes, and ring contraction to azetidines, have been developed for other systems, but their applicability to this compound remains an area for future investigation. nih.gov

Construction of Fused and Spirocyclic Systems Incorporating this compound

The this compound scaffold serves as a valuable building block for the synthesis of more complex, three-dimensional structures, including fused and spirocyclic systems. These transformations often leverage the reactivity of the nitrogen atom and the adjacent methylene (B1212753) groups.

Fused Systems: Fused heterocyclic systems can be constructed from this compound derivatives through intramolecular cyclization reactions. A common strategy involves the introduction of a reactive side chain on the nitrogen atom, which can then undergo cyclization onto one of the phenyl rings or another part of the molecule.

One powerful method for the formation of fused ring systems is the intramolecular Heck reaction . nih.govchim.itsemanticscholar.orgprinceton.edunih.gov This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene. By attaching an appropriate alkenyl group to the nitrogen of a 3,4-diphenyl-pyrrolidine precursor that also bears an aryl halide, an intramolecular cyclization can be triggered to form a fused polycyclic structure.

Another approach involves the synthesis of pyrrolo[2,1-a]isoquinolines and related fused systems. nih.govchim.itmdpi.comurfu.ru While not starting directly from this compound, these syntheses often involve the 1,3-dipolar cycloaddition of an isoquinolinium ylide with a dipolarophile, a reaction type that highlights the potential of using the pyrrolidine ring as a component in building fused architectures. Similarly, the synthesis of pyrrolo[1,2-a]pyrazines demonstrates the versatility of the pyrrolidine motif in constructing nitrogen-containing fused heterocycles. urfu.ruresearchgate.netmdpi.com

| Fused System | Synthetic Strategy | Key Intermediates/Reactants | Reference(s) |

| Polycyclic Fused Systems | Intramolecular Heck Reaction | N-alkenyl-3,4-diphenylpyrrolidine with an aryl halide | nih.govchim.itsemanticscholar.orgprinceton.edunih.gov |

| Pyrrolo[2,1-a]isoquinolines | 1,3-Dipolar Cycloaddition | Isoquinolinium ylides, Alkynes | nih.govchim.itmdpi.comurfu.ru |

| Pyrrolo[1,2-a]pyrazines | Cyclization Reactions | Substituted pyrroles and pyrazine (B50134) precursors | urfu.ruresearchgate.netmdpi.com |

Spirocyclic Systems: The construction of spirocyclic systems involves the formation of a new ring that shares a single atom with the pyrrolidine ring, typically at the C3 position. A highly effective method for synthesizing spiro-pyrrolidines is the 1,3-dipolar cycloaddition reaction . ua.esresearchgate.netnih.goviaea.orgbohrium.com In this reaction, an azomethine ylide, which can be generated in situ from an α-amino acid and an aldehyde or ketone, reacts with a dipolarophile (an alkene or alkyne) to form a five-membered pyrrolidine ring.

For instance, the reaction of an azomethine ylide with a suitable dipolarophile can lead to the formation of complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons. ua.esresearchgate.net Similarly, the three-component reaction between isatins, sarcosine (B1681465) (to generate the azomethine ylide), and a dipolarophile can yield spiro[indoline-pyrrolidine] derivatives. princeton.eduiaea.orgbohrium.com These reactions are often highly regio- and stereoselective, providing a powerful tool for the creation of structurally diverse and complex molecules.

| Spirocyclic System | Synthetic Strategy | Key Reactants | Reference(s) |

| spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} | 1,3-Dipolar Cycloaddition | Primary amine, Maleimide, Aldehyde | ua.esresearchgate.net |

| spiro[indoline-pyrrolidine] | 1,3-Dipolar Cycloaddition | Isatin, Sarcosine, Dipolarophile | princeton.eduiaea.orgbohrium.com |

| General Spiropyrrolidines | 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes | ua.esresearchgate.netnih.goviaea.orgbohrium.com |

Stereochemistry and Conformational Analysis of 3,4 Diphenylpyrrolidine

Chirality and Enantiomer Resolution Techniques for 3,4-Diphenylpyrrolidine

The this compound molecule possesses two chiral centers at the carbon atoms bearing the phenyl groups. This results in the existence of stereoisomers. Specifically, it can exist as a pair of enantiomers for the trans diastereomer ((3R,4R) and (3S,4S)) and a pair of enantiomers for the cis diastereomer ((3R,4S) and (3S,4R)). As enantiomers have identical physical properties in an achiral environment, their separation from a racemic mixture, a process known as resolution, requires the use of chiral selectors or reagents. libretexts.org

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.govunife.it This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. sigmaaldrich.com The differential stability of these transient diastereomeric complexes leads to different retention times, allowing for their separation. nih.gov

For the resolution of this compound and its analogs, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective. documentsdelivered.com For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris((S)-1-phenylethylcarbamate) have demonstrated broad applicability in separating a variety of chiral compounds, including those with pyrrolidine (B122466) scaffolds. documentsdelivered.comdrexel.edu The separation is typically achieved under normal-phase conditions, using a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol (such as ethanol (B145695) or isopropanol). documentsdelivered.com The precise conditions, including the mobile phase composition and flow rate, must be optimized to achieve baseline separation of the enantiomers.

Table 1: Representative Chiral Stationary Phases for Pyrrolidine Derivatives

| Chiral Stationary Phase (CSP) | Common Trade Name | Typical Mobile Phase |

|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD | n-Hexane/Isopropanol |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD | n-Hexane/Ethanol |

This table presents examples of CSPs effective for separating chiral molecules containing pyrrolidine rings; specific conditions for this compound would require experimental optimization.

A classical and effective method for resolving racemic amines like this compound is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic base with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers, which possess different physical properties, most notably solubility. gavinpublishers.com

Commonly used chiral resolving agents for basic compounds include tartaric acid, mandelic acid, and camphor-10-sulfonic acid. libretexts.orglibretexts.org The process involves dissolving the racemic this compound and the chiral acid in a suitable solvent. One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution. rsc.org This salt can then be isolated by filtration. Subsequently, the chiral auxiliary is removed by treating the separated diastereomeric salt with a base, which regenerates the enantiomerically enriched this compound. The more soluble diastereomer remains in the filtrate and can be processed separately to recover the other enantiomer. The efficiency of the resolution depends critically on the choice of the resolving agent and the crystallization solvent. gavinpublishers.com

Diastereomeric Relationships and Control in this compound Synthesis

The synthesis of this compound can yield two diastereomers: cis (where the phenyl groups are on the same side of the pyrrolidine ring) and trans (where they are on opposite sides). Controlling the diastereomeric outcome is a key challenge in the synthesis of this and other 3,4-disubstituted pyrrolidines. Modern synthetic methods offer various strategies to achieve high levels of diastereoselectivity. mdpi.comnih.gov

One powerful approach is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. ua.esnih.govrsc.org For the synthesis of this compound, this would involve the reaction of an azomethine ylide with an appropriately substituted styrene (B11656) derivative. The stereochemical outcome of the cycloaddition is governed by the geometry of the reactants and the reaction conditions, often allowing for the selective formation of one diastereomer over the other.

Another effective strategy involves the Michael addition of a nucleophile to a nitroalkene, followed by reductive cyclization. researchgate.net For instance, the addition of a phenyl-stabilized carbanion to β-nitrostyrene can generate a key intermediate which, upon reduction of the nitro group and subsequent intramolecular cyclization, forms the this compound skeleton. The stereochemistry of the Michael addition step is crucial in establishing the relative configuration of the two phenyl groups, and conditions can often be tuned to favor either the syn or anti adduct, leading to the cis or trans pyrrolidine, respectively. The synthesis of a trans-3,4-bis(3,4-dihydroxyphenyl)pyrrolidine analog has been successfully achieved using a Michael reaction, demonstrating the utility of this approach for creating the trans configuration. nih.gov

Furthermore, copper-promoted intramolecular aminooxygenation of specifically designed alkene precursors can provide diastereoselective access to substituted pyrrolidines, with the potential to control the formation of cis or trans products based on substrate design. nih.gov Heterogeneous catalytic hydrogenation of substituted pyrroles is another method that can proceed with high diastereoselectivity to afford functionalized pyrrolidines. researchgate.net

Conformational Dynamics and Pseudorotation of the Pyrrolidine Ring in this compound

The five-membered pyrrolidine ring is not planar. To relieve torsional strain, the ring puckers into non-planar conformations. The two most common puckered conformations are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "twist" (C_2 symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the remaining three.

For the pyrrolidine ring, these envelope and twist conformations are of similar energy, and they can readily interconvert through a low-energy process known as pseudorotation. This is not a true rotation around a bond but rather a continuous, wave-like motion of the ring atoms. The entire cycle of pseudorotation involves ten envelope and ten twist conformations. The presence of substituents, such as the phenyl groups in this compound, creates preferential conformations. The bulky phenyl groups will tend to occupy pseudo-equatorial positions to minimize steric hindrance, which restricts the pseudorotation and favors certain puckered states. The specific preferred conformation will depend on the diastereomer (cis or trans). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, is a primary tool for studying these conformational preferences in solution. nih.govresearchgate.netmdpi.commdpi.com

Influence of Stereochemistry on Molecular Recognition and Interactions

The specific three-dimensional arrangement of the atoms in the stereoisomers of this compound is critical for its ability to engage in molecular recognition. nih.gov The biological activity of many chiral molecules, for example, depends on a precise stereochemical fit with a chiral receptor or enzyme active site.

The diastereomeric relationship (cis vs. trans) dictates the relative orientation of the two phenyl groups. In the trans isomer, the phenyl groups are positioned on opposite sides of the ring, resulting in a more extended, linear-like shape. In the cis isomer, both phenyl groups are on the same face, leading to a more compact, V-shaped structure. This fundamental difference in molecular shape means that the cis and trans diastereomers will present different surfaces for interaction and will fit differently into binding pockets.

Applications of 3,4 Diphenylpyrrolidine in Advanced Organic Synthesis and Catalysis

3,4-Diphenylpyrrolidine as a Chiral Ligand Precursor in Asymmetric Catalysis

The pyrrolidine (B122466) ring is a foundational element in the design of "privileged ligands" for asymmetric metal catalysis, owing to its stereochemical richness and synthetic accessibility. nih.gov These ligands modify the coordination sphere of a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic transformation. nih.gov

The synthesis of chiral ligands often involves derivatizing a core scaffold, such as pyrrolidine, to introduce coordinating atoms like phosphorus or nitrogen. nih.gov Common methods for creating phosphine (B1218219) ligands, for example, include the reaction of organometallic reagents with halophosphines or the nucleophilic substitution of alkyl halides with metal phosphides. nih.gov While proline and its derivatives are extensively used for this purpose, the application of the this compound scaffold specifically as a precursor for widely used catalytic ligands is less documented in prominent literature. The design principles generally involve leveraging the existing stereocenters of the pyrrolidine ring to influence the spatial arrangement of the coordinating groups, thereby controlling enantioselectivity in catalytic reactions.

Ligands derived from chiral backbones are crucial for a host of enantioselective transformations. For instance, in asymmetric dihydroxylation, a chiral ligand coordinates to an osmium catalyst to direct the facial selectivity of olefin oxidation. mdpi.com Similarly, in conjugate addition reactions, chiral ligands can control the stereoselective addition of nucleophiles to α,β-unsaturated systems. mdpi.com Although the broader class of pyrrolidine-based ligands and organocatalysts is widely applied in such reactions, specific examples detailing the performance of ligands explicitly derived from a this compound backbone are not as prevalent as those for other substituted pyrrolidines, such as prolinamides or 2,5-disubstituted analogues. mdpi.com

This compound as a Scaffold for Organocatalysts

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, frequently employs chiral pyrrolidines as foundational scaffolds. nih.gov These catalysts typically operate through the formation of transient iminium or enamine intermediates with substrates. The substituents on the pyrrolidine ring play a critical role in establishing the chiral environment necessary for stereoselective bond formation. A wide variety of substituted pyrrolidines, particularly those derived from proline, have been designed and successfully implemented as organocatalysts. nih.govnih.gov However, the use of the parent this compound structure as the primary scaffold for a distinct class of organocatalysts is not extensively documented in comparison to its more established congeners.

This compound as a Versatile Building Block in Complex Molecule Synthesis

The rigid, stereochemically defined structure of this compound makes it a valuable building block for constructing larger, biologically active molecules where a specific three-dimensional conformation is essential for function. nih.gov A notable application is in the design of inverse agonists for the retinoic acid-related orphan receptor γt (RORγt), a nuclear receptor implicated in autoimmune diseases. nih.gov

In a study by Jiang et al., a cis-3,4-diphenylpyrrolidine moiety was incorporated into a series of potential RORγt inverse agonists. nih.gov The design strategy involved replacing a more flexible chemical group with the rigid pyrrolidine scaffold to lock the molecule into a desired bioactive conformation. This modification was instrumental in maintaining a specific "U-shaped" geometry required for effective binding to the receptor. nih.gov The lead compound from this work demonstrated significant potency, highlighting the utility of the cis-3,4-diphenylpyrrolidine scaffold as a key structural component. nih.gov

Below is a data table summarizing the activity of a key compound developed using this scaffold.

| Compound | Target | Activity (EC₅₀) | Max Efficacy (Yₘₐₓ) |

| Piperidinyl carboxamide 16 | RORγt | 61 nM | |

| Piperidinyl carboxamide 16 | PXR | 495 nM | 46% |

Data sourced from Jiang et al. as cited in a 2021 review. nih.gov

Role in Asymmetric Induction and Stereocontrol Processes

Asymmetric induction is the process by which a chiral entity in a reaction influences the formation of a specific stereoisomer. The this compound scaffold exerts powerful stereocontrol due to the fixed spatial orientation of its bulky phenyl groups.

Computational and Theoretical Investigations of 3,4 Diphenylpyrrolidine

Quantum Chemical Studies on Electronic Structure and Bonding in 3,4-Diphenylpyrrolidine

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of this compound. These calculations provide detailed information about how electrons are distributed within the molecule, which is fundamental to its stability, reactivity, and intermolecular interactions.

DFT calculations can determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. jksus.org A smaller gap suggests the molecule is more likely to be reactive. For the this compound scaffold, the electronic character is significantly influenced by the two phenyl rings and the nitrogen atom of the pyrrolidine (B122466) ring.

Key electronic descriptors that can be calculated include:

Ionization Potential: The energy required to remove an electron, related to the HOMO energy.

Electron Affinity: The energy released when an electron is added, related to the LUMO energy.

Electronegativity: A measure of the atom's ability to attract bonding electrons.

Chemical Hardness: A measure of resistance to change in electron distribution.

These descriptors help in rationalizing the reactivity patterns of the molecular system. hakon-art.com The nitrogen atom in the pyrrolidine ring, with its lone pair of electrons, typically acts as a nucleophilic center, while the aromatic phenyl rings can participate in π-stacking and other non-covalent interactions. researchgate.net The precise nature of bonding, including bond lengths, bond angles, and torsional angles, can be accurately predicted and analyzed. webqc.org

| Descriptor | Theoretical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 1.8 D | Indicates moderate polarity |

Molecular Modeling and Conformational Landscape Analysis of this compound

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape or conformation. Molecular modeling techniques are used to explore the vast conformational space of the molecule to identify stable, low-energy arrangements. slideshare.net

cis-3,4-Diphenylpyrrolidine: In this isomer, the two phenyl groups are on the same side of the pyrrolidine ring. This arrangement can force the molecule into a characteristic "U-shaped" conformation. researchgate.net This shape is maintained by accommodating the two phenyl rings in a nearly face-to-face stacked arrangement, which is stabilized by π-π interactions. researchgate.net

trans-3,4-Diphenylpyrrolidine: With the phenyl groups on opposite sides, this isomer adopts a more extended, linear conformation.

Conformational analysis typically involves a systematic or stochastic search of the potential energy surface. slideshare.net Methods like molecular mechanics calculations are employed to rapidly evaluate the energies of thousands of different conformations. nih.gov The resulting low-energy conformers can then be further analyzed using higher-level quantum chemical methods to refine their geometries and relative energies. chemrxiv.org Understanding the preferred conformations is critical for applications in drug design, where the shape of a molecule determines its ability to bind to a biological target. arxiv.org

Theoretical Elucidation of Reaction Mechanisms Involving this compound

Theoretical chemistry plays a crucial role in mapping out the step-by-step pathways of chemical reactions involving the this compound scaffold. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed potential energy surface for a given reaction. nih.gov

For instance, reactions involving the nitrogen atom of the pyrrolidine ring, such as N-alkylation or N-acylation, can be modeled to understand their kinetics and thermodynamics. DFT calculations can elucidate whether a reaction proceeds through a concerted (single-step) or a stepwise mechanism. chemrxiv.orgmdpi.com This involves locating the transition state structure, which represents the highest energy point along the reaction coordinate, and calculating the activation energy barrier. mdpi.com

Computational studies can also explain the stereochemical outcome of reactions. For example, when this compound is used as a chiral catalyst or ligand, theoretical models can predict which stereoisomer of the product will be preferentially formed. This insight is invaluable for designing stereoselective syntheses.

Predictive Studies for this compound Derivative Design and Optimization

Computational tools are increasingly used to guide the design of new molecules with desired properties, a process known as in silico design. Starting with the this compound core, predictive models can help identify which modifications or substitutions would lead to derivatives with improved activity, selectivity, or pharmacokinetic profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example. In a QSAR model, a statistical relationship is established between the biological activity of a series of compounds and their calculated molecular descriptors (e.g., electronic, steric, or hydrophobic properties). jksus.org Once a reliable model is built, it can be used to predict the activity of novel, yet-to-be-synthesized derivatives of this compound. researchgate.net

Modern approaches may also employ machine learning and deep learning models, trained on large datasets of chemical structures and their properties, to predict binding affinities to specific protein targets or to assess drug-likeness through ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. nih.govnih.gov These predictive studies accelerate the drug discovery process by prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Table 2: Example of a Predictive Model for Derivative Design This table illustrates the type of data used in a QSAR study.

| Derivative (Substitution on N) | LogP (Hydrophobicity) | Dipole Moment (D) | Predicted Activity (IC₅₀, nM) |

|---|---|---|---|

| -H | 2.8 | 1.8 | 500 |

| -CH₃ | 3.2 | 1.9 | 350 |

| -COCH₃ | 2.5 | 3.5 | 150 |

Application of DFT and Other Computational Methods to Stereochemical Problems

The stereochemistry of this compound—specifically the relative orientation of the two phenyl groups (cis vs. trans) and the potential for chirality—is a critical aspect of its chemistry. DFT and other computational methods are powerful tools for addressing stereochemical questions.

Computational methods can be used to:

Determine Relative Stabilities: Calculations can accurately predict the relative energies of the cis and trans diastereomers, as well as different enantiomers in a chiral environment.

Predict Spectroscopic Properties: Theoretical calculations of NMR chemical shifts, coupling constants, or vibrational circular dichroism (VCD) spectra can be compared with experimental data to assign the absolute configuration of a chiral center.

Elucidate Stereoselective Reaction Mechanisms: As mentioned previously, DFT can be used to model the transition states of reactions that produce chiral centers, explaining why one stereoisomer is formed in preference to another. The energy difference between the diastereomeric transition states determines the stereoselectivity of the reaction.

For example, in the synthesis of substituted 3,4-diphenylpyrrolidines, computational analysis can help rationalize the observed diastereoselectivity by comparing the activation barriers of the pathways leading to the cis and trans products. nih.gov This predictive capability is essential for the rational design of asymmetric syntheses.

Advanced Analytical and Spectroscopic Methodologies for 3,4 Diphenylpyrrolidine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 3,4-Diphenylpyrrolidine Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering profound insights into the connectivity and stereochemistry of this compound. The spatial arrangement of the two phenyl groups relative to the pyrrolidine (B122466) ring, defining the cis and trans diastereomers, gives rise to distinct NMR spectra.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the pyrrolidine ring protons are particularly sensitive to the stereochemistry. For the cis isomer, where the phenyl groups are on the same face of the ring, the molecule can adopt a conformation that results in a different magnetic environment for the protons compared to the trans isomer, where the phenyl groups are on opposite faces. This difference in the local electronic environment leads to variations in the resonance frequencies (chemical shifts) of the methine (C3 and C4) and methylene (B1212753) (C2 and C5) protons.

Similarly, the vicinal coupling constants (³J) between adjacent protons, dictated by the dihedral angle according to the Karplus equation, serve as a powerful indicator of stereochemistry. The relative orientation of the protons at C2, C3, C4, and C5 will differ between the cis and trans isomers, leading to predictable differences in their respective coupling constants.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The chemical shifts of the carbon atoms in the pyrrolidine ring (C2, C3, C4, C5) are influenced by steric and electronic effects that differ between the cis and trans isomers. For instance, steric compression can cause an upfield shift (to a lower ppm value) for carbon atoms in the more sterically hindered isomer.

While specific spectral data for the parent this compound is not extensively detailed in readily available literature, the principles of NMR-based stereoisomer differentiation are well-established for substituted pyrrolidines and other cyclic systems. core.ac.uknih.gov The analysis of related structures demonstrates that distinct chemical shifts for the pyrrolidine ring protons and carbons are expected for the cis and trans isomers.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Distinguishing Stereoisomers in Cyclic Systems (Note: Data below is illustrative of the principles used to differentiate stereoisomers in related heterocyclic systems, as specific data for this compound was not available in the searched sources.)

| Proton/Carbon | Typical Chemical Shift Range (ppm) for cis Isomer | Typical Chemical Shift Range (ppm) for trans Isomer | Key Differentiating Feature |

| C3-H / C4-H | Varies | Varies | Difference in chemical shift and coupling constants due to different dihedral angles with neighboring protons. |

| C2-H₂ / C5-H₂ | Varies | Varies | Complex multiplets with distinct patterns and shifts based on proximity to phenyl groups. |

| C3 / C4 | Varies | Varies | Steric effects may cause upfield shifts in one isomer compared to the other. |

| C2 / C5 | Varies | Varies | Chemical shifts are sensitive to the overall conformation of the pyrrolidine ring. |

This table is generated based on established principles of NMR spectroscopy for stereoisomer analysis. core.ac.uknih.govmodgraph.co.ukyoutube.com

Mass Spectrometric (MS) Methodologies for this compound Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) methods are valuable for structural elucidation.

Under EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The fragmentation patterns are often characteristic of the molecule's structure. For pyrrolidine derivatives, a common and diagnostically significant fragmentation pathway is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable iminium cation. In the case of this compound, α-cleavage could lead to the loss of a phenyl-substituted fragment, producing characteristic ions. Another potential fragmentation involves the cleavage of the C3-C4 bond, separating the two phenyl-substituted carbons.

Electrospray Ionization (ESI), a soft ionization technique, is typically coupled with tandem mass spectrometry (MS/MS) for structural analysis. In this method, the protonated molecule [M+H]⁺ is generated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide information about the molecule's structure. The fragmentation of protonated pyrrolidine rings in ESI-MS/MS often involves ring-opening reactions followed by the loss of neutral molecules. wvu.edunih.gov

Table 2: Plausible Mass Spectrometric Fragments for this compound (Note: The m/z values are predicted based on general fragmentation patterns of pyrrolidines and related compounds, as specific experimental data for this compound was not found.)

| Ionization Method | Proposed Fragment Ion | Plausible m/z Value | Description of Fragmentation Pathway |

| EI-MS | [M]⁺ | 223 | Molecular Ion |

| EI-MS | [M - C₆H₅]⁺ | 146 | Loss of a phenyl radical. |

| EI-MS | [C₉H₁₀N]⁺ | 132 | α-cleavage with charge retention on the nitrogen-containing fragment. |

| EI-MS | [C₇H₇]⁺ | 91 | Tropylium ion, characteristic of benzyl (B1604629) groups. |

| ESI-MS/MS | [M+H]⁺ | 224 | Protonated Molecule |

| ESI-MS/MS | [M+H - NH₃]⁺ | 207 | Loss of ammonia (B1221849) following ring opening. |

This table is generated based on established principles of mass spectrometry and fragmentation patterns of similar compounds. researchgate.netwvu.edumdpi.comwvu.edu

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.gov This technique provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters, making it an invaluable tool for unambiguously distinguishing between the cis and trans diastereomers of this compound and for determining the absolute configuration of its enantiomers.

The process requires the growth of a suitable single crystal, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. The resulting crystal structure reveals the exact spatial arrangement of the phenyl groups relative to the pyrrolidine ring, confirming the cis or trans configuration. Furthermore, for a chiral, enantiomerically pure crystal, the analysis can determine the absolute stereochemistry (R or S configuration) at the chiral centers (C3 and C4).

Table 3: Representative Crystallographic Data for a 3,5-Diphenylpyrrolidine Derivative (Data obtained for Diethyl 4-methoxyoxalyl-3,5-diphenylpyrrolidine-2,2-dicarboxylate)

| Parameter | Value |

| Chemical Formula | C₂₅H₂₇NO₇ nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c (example, actual not specified) |

| Unit Cell Dimensions | a = 8.8779 (3) Å, b = 20.3438 (6) Å, c = 13.5740 (5) Å, β = 102.213 (3)° nih.gov |

| Volume (ų) | 2396.12 (14) nih.gov |

| Z (molecules/unit cell) | 4 nih.gov |

This table showcases the type of data obtained from an X-ray crystallographic study of a substituted diphenylpyrrolidine derivative. nih.gov

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment of this compound

Chromatographic methods are essential for separating the stereoisomers of this compound and assessing the purity of the isolated isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for this purpose.

Chiral HPLC is the premier technique for the separation of enantiomers. nih.govchiralpedia.comvt.edu For this compound, which exists as two pairs of enantiomers (cis-(+)/(-) and trans-(+)/(-)), chiral HPLC can be used to resolve these mirror-image isomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. researchgate.netnih.gov The choice of CSP and mobile phase is critical for achieving successful separation. The interactions between the analyte and the CSP can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, all of which contribute to the differential retention of the enantiomers.

The development of a chiral HPLC method involves screening various columns and mobile phase compositions (often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol) to find the optimal conditions for resolution. nih.gov The enantiomeric excess (e.e.) of a sample can be accurately determined by integrating the peak areas of the two enantiomers.

Table 4: Typical Parameters for Chiral HPLC Method Development (Note: This table outlines the general parameters for developing a chiral HPLC method, as a specific method for this compound was not identified in the searched literature.)

| Parameter | Typical Conditions/Options |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD), Cyclodextrin-based researchgate.netnih.gov |

| Mobile Phase | Normal Phase: Hexane/Isopropanol, Hexane/Ethanol (B145695) with additives (e.g., diethylamine (B46881) for basic compounds) nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., at 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

This table is based on general principles and common practices in chiral HPLC method development. nih.govchiralpedia.comvt.edunih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. It is particularly useful for assessing the diastereomeric purity of this compound, as the cis and trans isomers will likely have different retention times on a standard GC column due to their different boiling points and interactions with the stationary phase. nist.gov

In a GC-MS system, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The separation of the diastereomers occurs based on their differential partitioning between the mobile gas phase and the stationary phase coated on the column wall. The separated components then enter the mass spectrometer, which provides mass spectral data for identification and confirmation.

The mass spectrum of each eluting peak can be compared to library spectra or analyzed based on its fragmentation pattern to confirm the identity of the cis and trans isomers. The relative peak areas in the chromatogram can be used to determine the diastereomeric ratio (d.r.) of a mixture. While GC can separate diastereomers, the separation of enantiomers requires a chiral GC column.

Table 5: General Parameters for GC-MS Analysis of Diastereomers (Note: This table outlines typical parameters for a GC-MS method suitable for diastereomer analysis, as a specific method for this compound was not found.)

| Parameter | Typical Conditions/Options |

| GC Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped oven temperature (e.g., 100 °C to 300 °C at 10 °C/min) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-550 |

This table is based on standard practices for GC-MS analysis of organic compounds. nist.gov

Future Perspectives in 3,4 Diphenylpyrrolidine Research

Emerging Synthetic Strategies for 3,4-Diphenylpyrrolidine Analogues with Enhanced Stereocontrol

The biological activity of pyrrolidine-based compounds is often intrinsically linked to their stereochemistry. researchgate.net Consequently, the development of synthetic methods that afford precise control over the spatial arrangement of substituents on the pyrrolidine (B122466) ring is a paramount objective. Future research in this area is focused on moving beyond classical approaches to embrace more sophisticated and efficient strategies for synthesizing this compound analogues.

Key areas of development include:

Asymmetric Catalysis: The use of chiral catalysts to control the formation of stereocenters during the construction of the pyrrolidine ring is a rapidly advancing field. This includes transition-metal-catalyzed cycloadditions and organocatalytic Michael additions or Mannich reactions, which can establish the desired relative and absolute stereochemistry in a single step.

Substrate-Controlled Diastereoselective Methods: Leveraging the inherent chirality of starting materials, such as amino acids like proline or hydroxyproline, provides a reliable method for introducing stereocenters. nih.gov Future strategies will likely involve novel transformations of these chiral precursors to access a wider diversity of 3,4-disubstituted patterns.

Chemoenzymatic Synthesis: The integration of enzymatic reactions, which offer unparalleled stereoselectivity, with traditional chemical synthesis presents a powerful approach. Enzymes can be used for key stereodefining steps, such as asymmetric reduction or kinetic resolution, to produce enantiopure this compound building blocks.

These emerging strategies aim to provide more efficient, atom-economical, and versatile routes to a wide array of stereochemically defined this compound analogues, thereby facilitating deeper exploration of their structure-activity relationships.

Exploration of Novel Catalytic Systems Based on this compound Scaffolds

The rigid conformational nature of the this compound scaffold makes it an excellent platform for the design of new chiral catalysts and ligands. The cis-3,4-diphenylpyrrolidine moiety, in particular, adopts a characteristic "U-shaped" conformation that can create a well-defined chiral pocket for binding substrates and directing stereoselective transformations. nih.gov

Future research is anticipated to explore the following avenues:

Organocatalysis: Derivatives of this compound can be employed as organocatalysts for a variety of asymmetric reactions. For instance, functionalization of the nitrogen atom with acidic or basic groups can generate catalysts for iminium or enamine catalysis, analogous to the well-established proline-based catalysts.

Ligand Development for Transition Metal Catalysis: The pyrrolidine nitrogen and potentially other functional groups on the scaffold can serve as coordination sites for transition metals. The chiral environment created by the phenyl groups can effectively induce asymmetry in metal-catalyzed processes such as hydrogenations, cross-couplings, and cycloadditions.

The development of these novel catalytic systems will expand the synthetic utility of the this compound scaffold, transforming it from solely a pharmacophore into a versatile tool for asymmetric synthesis.

| Catalyst Design Strategy | Potential Catalytic Application | Key Structural Feature |

| Organocatalysis | Asymmetric Michael Additions, Aldol Reactions | Chiral scaffold inducing stereoselective enamine/iminium formation |

| Ligand for Metal Catalysis | Asymmetric Hydrogenation, C-H Activation | Defined coordination geometry and chiral pocket around the metal center |

Integration of this compound Research with Materials Science and Supramolecular Chemistry

The unique structural and stereochemical features of this compound derivatives make them attractive building blocks for the construction of advanced materials and complex supramolecular assemblies. The predictable "U-shaped" geometry of the cis-isomer offers a scaffold for creating molecular receptors and self-assembling systems.

Prospective research directions include:

Supramolecular Polymers: By incorporating recognition motifs (e.g., hydrogen bonding units) or metal-coordinating ligands onto the this compound scaffold, it is possible to create monomers that self-assemble into well-defined supramolecular polymers. nih.gov The rigidity and stereochemistry of the core unit would influence the helical or linear nature of the resulting polymer chains.

Molecular Tweezers and Cages: The pre-organized structure of cis-3,4-diphenylpyrrolidine can be used to design host molecules capable of selectively binding guest species. The two phenyl groups can act as arms or walls of a binding cavity, with further functionalization allowing for tailored recognition properties.

Chiral Functional Materials: Incorporation of this compound units into polymer backbones or as pendants could lead to new chiral materials with applications in enantioselective separations (chiral stationary phases) or as chiroptical materials.

This integration represents a shift from molecule-centric applications to the creation of functional materials where the properties of the bulk material are dictated by the specific molecular architecture of the this compound unit.

Advanced Computational Methods for Deeper Understanding and Design of this compound Systems

Computational chemistry provides powerful tools for predicting the behavior of molecules, thereby accelerating the design and discovery process. nih.gov For this compound systems, advanced computational methods are crucial for understanding their conformational preferences, electronic properties, and interactions with other molecules.

Future applications of computational methods will likely focus on:

Conformational Analysis: Techniques like molecular dynamics (MD) simulations can be used to explore the conformational landscape of different this compound isomers and analogues. nih.gov This is critical for understanding how the scaffold's shape influences its function in catalytic or biological contexts.

Design of Catalysts and Receptors: Quantum mechanics (QM) and hybrid QM/MM methods can be employed to model transition states of catalyzed reactions or to calculate the binding energies between a host molecule and a guest. This allows for the in silico screening and rational design of new catalysts and supramolecular systems before their synthesis. nih.gov